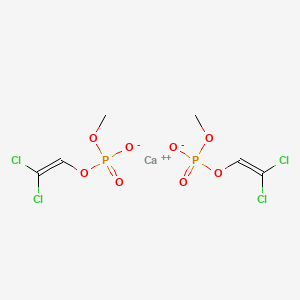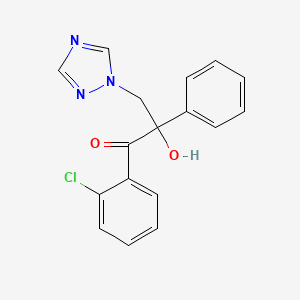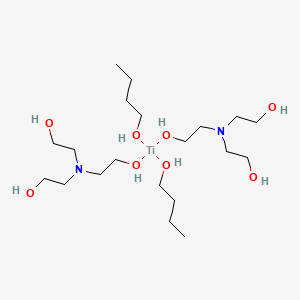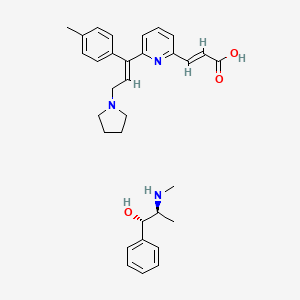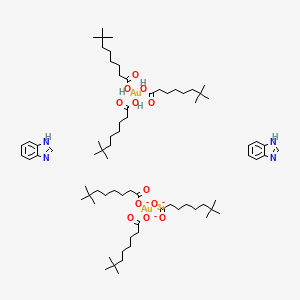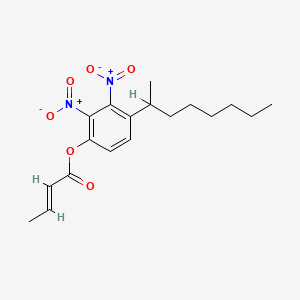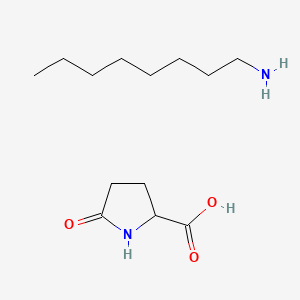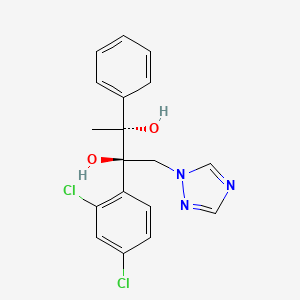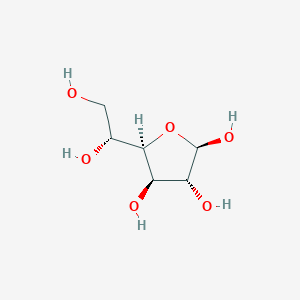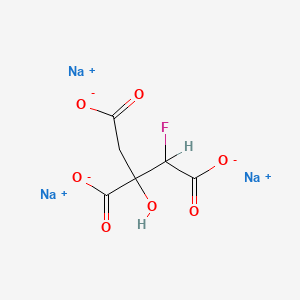
Trisodium fluorocitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium fluorocitrate is a chemical compound known for its potent inhibitory effects on aconitase, an enzyme involved in the citric acid cycle. This compound is a derivative of citric acid, where one of the hydrogen atoms is replaced by a fluorine atom. It is highly toxic and has been studied extensively for its biochemical and toxicological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trisodium fluorocitrate can be synthesized through the fluorination of citric acid. The process involves the substitution of a hydrogen atom in citric acid with a fluorine atom. This reaction typically requires the use of fluorinating agents such as fluorine gas or other fluorine-containing compounds under controlled conditions to ensure safety and efficiency.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar fluorination techniques. The process is carried out in specialized facilities equipped to handle hazardous materials and ensure the purity of the final product. The reaction conditions, including temperature, pressure, and the concentration of reactants, are carefully monitored to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Trisodium fluorocitrate primarily undergoes substitution reactions due to the presence of the fluorine atom. It can also participate in hydrolysis and complexation reactions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles that can replace the fluorine atom. Common reagents include hydroxide ions and other nucleophilic species.
Hydrolysis: this compound can hydrolyze in the presence of water, leading to the formation of citric acid and fluoride ions.
Complexation: It can form complexes with metal ions, which can alter its reactivity and stability.
Major Products: The major products formed from these reactions include citric acid, fluoride ions, and various metal-fluorocitrate complexes.
Scientific Research Applications
Trisodium fluorocitrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent to study enzyme inhibition and metabolic pathways, particularly the citric acid cycle.
Biology: Researchers use it to investigate cellular respiration and energy production in cells.
Medicine: It serves as a tool to understand the biochemical basis of certain diseases and to develop potential therapeutic agents.
Industry: this compound is employed in the synthesis of other fluorinated compounds and as a catalyst in specific chemical reactions.
Mechanism of Action
Trisodium fluorocitrate exerts its effects by inhibiting aconitase, an enzyme that catalyzes the isomerization of citrate to isocitrate in the citric acid cycle. The fluorocitrate ion binds to the active site of aconitase, preventing the enzyme from interacting with its natural substrate, citrate. This inhibition disrupts the citric acid cycle, leading to a decrease in cellular energy production and, ultimately, cell death.
Comparison with Similar Compounds
Fluoroacetate: Another fluorinated compound that is metabolized to fluorocitrate in the body and exhibits similar toxic effects.
Fluorocitric Acid: A closely related compound with similar inhibitory properties on aconitase.
Uniqueness: Trisodium fluorocitrate is unique due to its high affinity for aconitase and its potent inhibitory effects. Unlike other similar compounds, it is specifically designed to target and disrupt the citric acid cycle, making it a valuable tool in biochemical research.
Properties
CAS No. |
3834-35-3 |
|---|---|
Molecular Formula |
C6H4FNa3O7 |
Molecular Weight |
276.06 g/mol |
IUPAC Name |
trisodium;1-fluoro-2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H7FO7.3Na/c7-3(4(10)11)6(14,5(12)13)1-2(8)9;;;/h3,14H,1H2,(H,8,9)(H,10,11)(H,12,13);;;/q;3*+1/p-3 |
InChI Key |
NQQBMRQVISODQI-UHFFFAOYSA-K |
Canonical SMILES |
C(C(=O)[O-])C(C(C(=O)[O-])F)(C(=O)[O-])O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



